2,4,5-T isooctyl ester
Overview
Description
2,4,5-T isooctyl ester, also known as 2,4,5-trichlorophenoxyacetic acid isooctyl ester, is a synthetic organic compound primarily used as a herbicide. It is a derivative of 2,4,5-trichlorophenoxyacetic acid, which is known for its effectiveness in controlling broadleaf weeds and woody plants. The compound has been widely used in agricultural and forestry applications due to its potent herbicidal properties .
Mechanism of Action
They exert their herbicidal action by acting as a growth hormone in plants. They have no hormonal action in animals, but their mechanism of toxic action is poorly understood. /Chlorophenoxy compounds/
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-T isooctyl ester involves the esterification of 2,4,5-trichlorophenoxyacetic acid with isooctanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
2,4,5-Trichlorophenoxyacetic acid+Isooctanol→2,4,5-T isooctyl ester+Water
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove water and other by-products, resulting in the pure ester. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-T isooctyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze back to 2,4,5-trichlorophenoxyacetic acid and isooctanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under suitable conditions.
Major Products Formed:
Hydrolysis: 2,4,5-trichlorophenoxyacetic acid and isooctanol.
Oxidation: Carboxylic acids and alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2,4,5-T isooctyl ester has been extensively studied for its applications in various fields:
Agriculture: Used as a herbicide to control broadleaf weeds and woody plants.
Plant Physiology: Research on its effects on plant hormone metabolism and signal transduction pathways.
Environmental Science: Studies on its dissipation and residue in soil and plants.
Toxicology: Investigations into its toxic effects on non-target organisms and its environmental impact
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A selective herbicide used to control broadleaf weeds.
Comparison:
2,4,5-T Isooctyl Ester vs. 2,4-D: Both compounds are synthetic auxins, but this compound is more effective against woody plants and certain broadleaf weeds. 2,4-D is less toxic and has a broader spectrum of activity.
This compound vs. MCPA: MCPA is more selective and primarily used for controlling broadleaf weeds in cereal crops, while this compound is more versatile in controlling a wider range of plants
Properties
IUPAC Name |
6-methylheptyl 2-(2,4,5-trichlorophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl3O3/c1-11(2)6-4-3-5-7-21-16(20)10-22-15-9-13(18)12(17)8-14(15)19/h8-9,11H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDPQMJVRJVAOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl3O3 | |
Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866223 | |
Record name | 6-Methylheptyl (2,4,5-trichlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ded-weed lv-4t 64 percent 2,4,5-t isooctyl ester appears as white crystals in commerce, a brown or dark brown liquid. (NTP, 1992), White solid or brown to dark brown liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4,5-T, isooctyl ester | |
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Boiling Point |
410 °C | |
Record name | 2,4,5-T, ISOOCTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
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Flash Point |
157 °F (NTP, 1992), 265-420 °F (OPEN CUP) /2,4,5-T ESTERS/ | |
Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4,5-T, ISOOCTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), Sol in oils, 10 mg/l water | |
Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4,5-T, ISOOCTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
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Density |
1.071 at 76.8 °F (NTP, 1992) - Denser than water; will sink, Sp gr: 1.223 @ 68 °C/68 °C | |
Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4,5-T, ISOOCTYL ESTER | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
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Vapor Pressure |
14.8 mmHg at 64.4 °F ; 21.4 mmHg at 86.0 °F (NTP, 1992), 18 mm Hg @ 212 °C | |
Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4,5-T, ISOOCTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
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Mechanism of Action |
They exert their herbicidal action by acting as a growth hormone in plants. They have no hormonal action in animals, but their mechanism of toxic action is poorly understood. /Chlorophenoxy compounds/ | |
Record name | 2,4,5-T, ISOOCTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
2,3,7,8-Tetrachlorodibenzo-1,4-dioxin (I) ... was detected in technical samples of ... 2,4,5-T alkyl esters. ... Thirty-two samples of 50% 2,4,5-T alkyl esters in mineral oil, 8 contained <0.05 ppm 2,3,7,8-tetrachlorodibenzo-1,4-dioxin, and 18 <0.5 ppm 2,3,7,8-tetrachlorodibenzo-1,4-dioxin. The maximum found was 28.3 ppm., ... Dioxins ... still are present /but to lesser extent/ as impurities in commercial preparations of the trichlorophenoxy herbicides. /Trichlorophenoxy herbicides/, IT WAS CONCLUDED @ STOCKHOLM CONF, FEB 7-9, 1977, THAT THE ONLY DIOXIN FOUND IN PHENOXY ACID HERBICIDES WHICH IS OF ENVIRONMENTAL CONCERN IS TCDD /2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN/; IT IS FOUND IN 2,4,5-T & 2,4,5-TP. /PHENOXY ACID HERBICIDES/ | |
Record name | 2,4,5-T, ISOOCTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
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CAS No. |
25168-15-4, 116436-47-6 | |
Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4,5-T-isoctyl [ISO] | |
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Record name | 6-Methylheptyl (2,4,5-trichlorophenoxy)acetate | |
Source | EPA DSSTox | |
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Record name | Isooctyl (2,4,5-trichlorophenoxy)acetate | |
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Record name | 2,4,5-T-ISOCTYL | |
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Record name | 2,4,5-T, ISOOCTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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